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Compound of Interest

3-Fluoro-4-Hydroxybenzaldehyde
Compound Name:
O-(Cyclohexylcarbonyl)oxime

Cat. No. B10756430

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal
chemistry for modulating their pharmacological profiles. This guide provides a comparative
analysis of the structure-activity relationships (SAR) of fluorinated benzaldehyde oximes and
related compounds, focusing on their anticonvulsant, antimicrobial, and acetylcholinesterase
inhibitory activities. The information is compiled from recent studies, with a focus on
guantitative data and experimental methodologies to aid in the rational design of novel
therapeutic agents.

Anticonvulsant Activity

Fluorination has been shown to significantly impact the anticonvulsant properties of various
chemical scaffolds. Studies on fluorinated benzylamino enaminones and isatin-based
derivatives provide insights into the role of fluorine in modulating efficacy and neurotoxicity.
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Compound
ID

Structurel/S
ubstitution

MES ED50
(mgl/kg)

scPTZ ED50 Neurotoxici

(mglkg)

ty (mg/kg)

Reference

4f

3-(4-fluoro-3-
(trifluorometh
yl)benzylamin
0)-5-
(trifluorometh
yl)cyclohex-2-
enone

23.47

>300

[1]

5a

3-(4-
chlorophenyl
amino)-5-
(trifluorometh
yl)cyclohex-2-

enone

62.39

>300

[1]

Carbamazepi

ne

(Reference

Drug)

28.20

[1]

4e

Isatin
derivative
with ortho-
Fluoro

substitution

Active

Neurotoxic at
30 mg/kg

[2]

49

Isatin
derivative
with para-
Fluoro

substitution

Active

Not
neurotoxic at
30 mg/kg

[2]

F-HEPP

para-Fluoro-
3-hydroxy-3-
ethyl-3-
phenylpropio
namide

87.1

43.5

Not

Neurotoxic
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CI-HEPP ethyl-3- 62.0 43.5
phenylpropio

Not

Neurotoxic

namide

3-hydroxy-3-

ethyl-3- )
HEPP . 129.6 66.4 Neurotoxic

phenylpropio

namide

Key Findings:

e The presence of trifluoromethyl and fluoro groups in enaminones, such as in compound 4f,
leads to potent anticonvulsant activity in the maximal electroshock seizure (MES) model,
with an ED50 comparable to the standard drug carbamazepine.

» For isatin-based anticonvulsants, the position of the fluorine substituent is crucial, with ortho-
and para-positions showing efficacy. However, ortho-fluorination may introduce neurotoxicity.

» Halogen substitution (F or CI) at the para-position of 3-hydroxy-3-ethyl-3-
phenylpropionamide (HEPP) enhances anticonvulsant potency and reduces neurotoxicity
compared to the parent compound.

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective
against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear
electrodes to induce seizures. The ability of a test compound to prevent the tonic hindlimb
extension phase of the seizure is a measure of its anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used
to identify compounds that can prevent clonic seizures. Pentylenetetrazole, a GABA-A receptor
antagonist, is administered subcutaneously. The test compound's ability to prevent or delay the
onset of seizures is evaluated.

Rotarod Test: This test assesses neurotoxicity by measuring motor coordination. Animals are
placed on a rotating rod, and the time they can maintain their balance is recorded. A reduced
performance after drug administration indicates potential neurological deficits.
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Caption: Workflow for anticonvulsant activity screening.

Antimicrobial Activity

The antimicrobial potential of fluorinated benzaldehyde oximes and related structures has been
investigated against a panel of Gram-positive and Gram-negative bacteria. The position and
nature of the fluorine-containing substituent significantly influence the antibacterial spectrum
and potency.
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Compound ID Target Organism MIC (pg/mL) Reference
Dibenz[b,e]oxepinone ) )
_ Klebsiella planticola <62.5
oximes
Morganella morganii <62.5
Pseudomonas
. <62.5
aeruginosa
Staphylococcus
Py <62.5
aureus (MRSA)
Staphylococcus
15a, 15b, 16b aureus (MSSA & 7.82-31.25
MRSA)
44 Escherichia coli 3.13-6.25
Pseudomonas
_ 3.13-6.25
aeruginosa
Bacillus subtilis 3.13-6.25
Staphylococcus
Py 3.13-6.25
aureus
C3 Escherichia coli MIC50: 3.81 pM
Staphylococcus
C4 MIC50: 3.45 uM
aureus
Pseudomonas
C6 _ MIC50: 3.31 pM
aeruginosa
Key Findings:

» Dibenz[b,e]Joxepinone oximes with fluorine and trifluoromethyl substituents exhibit good
antimicrobial activity (MIC < 62.5 pg/mL) against a range of bacteria, including resistant
strains like MRSA. The positions of these substituents on the phenyl ring are noted to
significantly influence activity.
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o Trifluoromethyl derivatives of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides show potent
activity against both methicillin-sensitive and resistant Staphylococcus aureus.

o Compound 44, a dichlorobenzyl oxime derivative, demonstrates broad-spectrum
antibacterial activity with MIC values between 3.13-6.25 pug/mL.

e Fluorinated phenylhydrazine benzaldehyde compounds (C3, C4, C6) show potent activity
against E. coli, S. aureus, and P. aeruginosa with low micromolar MIC50 values.

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are
prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the
test microorganism is added to each well. After incubation, the lowest concentration of the
compound that visibly inhibits microbial growth is recorded as the MIC.

4 Structure-Activity Relationship
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Caption: SAR of fluorinated oximes in antimicrobial activity.

Acetylcholinesterase (AChE) Inhibition
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Fluorinated oximes have also been explored as reactivators for acetylcholinesterase (AChE)

inhibited by organophosphorus agents, and in this context, their inhibitory potential against

AChE itself is a critical parameter.

Compound Target

Ki/lC50/k_inact Reference

N,N,N-
trimethylammonium-

Eel AChE
m_

trifluoroacetophenone

k _inact: 1.8 x 10”6

L-mol=t-min—t

m-N,N,N-
Trimethylammonium- Eel AChE

acetophenone

Ki: 5.0x10~" M

Mono-fluorinated S
) Paraoxon-inhibited
carbamoyl aldoxime

Most potent

” RBC AChE reactivator in series
N-(para-

fluorobenzyl)cinchonin ~ Human AChE Ki: 3.9 - 80 uM

ium bromide

N-(meta-

fluorobenzyl)cinchonid  Human BChE

inium bromide

Ki: 0.075 - 19 uM

(most potent)

Key Findings:

o Compounds with trifluoromethyl-carbonyl groups can act as potent, time-dependent

inhibitors of AChE. The hydrated form of these compounds is crucial for this inhibitory

activity.

» Fluorine substitution in pyridinium oximes can increase their membrane permeability, a

desirable property for reactivators of inhibited AChE.

 In a series of fluorinated Cinchona alkaloid derivatives, compounds were found to be

reversible inhibitors of both AChE and butyrylcholinesterase (BChE) in the nanomolar to
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micromolar range. The position of the fluorine atom on the benzyl moiety influences the
inhibitory potency and selectivity.

Ellman's Method: This is a widely used spectrophotometric method to measure AChE activity.
The assay is based on the reaction of acetylthiocholine (a substrate for AChE) to produce
thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce
a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The inhibitory
activity of a compound is determined by measuring the reduction in the rate of this colorimetric
reaction in its presence.

4 AChE Reactivation by Oximes
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Caption: Reactivation of organophosphate-inhibited AChE.

Conclusion

The structure-activity relationships of fluorinated benzaldehyde oximes and related compounds
are multifaceted, with the position, number, and nature of the fluorine-containing substituents
playing a pivotal role in determining their biological activity. For anticonvulsant agents, specific
substitution patterns can enhance potency while reducing neurotoxicity. In the realm of
antimicrobials, fluorination contributes to broad-spectrum activity against various bacterial
strains, including resistant ones. For cholinesterase inhibitors and reactivators, fluorine
substitution can modulate binding affinity, selectivity, and pharmacokinetic properties like
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membrane permeability. The data and experimental contexts provided in this guide offer a
foundation for the informed design of next-generation therapeutic agents based on the
fluorinated oxime scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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